molecular formula C12H7BrN2O B14904531 4-((5-Bromopyridin-2-yl)oxy)benzonitrile

4-((5-Bromopyridin-2-yl)oxy)benzonitrile

Cat. No.: B14904531
M. Wt: 275.10 g/mol
InChI Key: GQMVDXDTZZYSLG-UHFFFAOYSA-N
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Description

4-((5-Bromopyridin-2-yl)oxy)benzonitrile is an organic compound with the molecular formula C12H7BrN2O It is a derivative of benzonitrile, where a bromopyridinyl group is attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-2-yl)oxy)benzonitrile typically involves the reaction of 5-bromopyridin-2-ol with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromopyridin-2-yl)oxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or nitrogen atoms.

    Coupling reactions: It can engage in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-((5-Bromopyridin-2-yl)oxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5-Bromopyridin-2-yl)oxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridinyl group can enhance binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile
  • 4-((6-Bromopyridin-2-yl)oxy)methyl)benzonitrile

Uniqueness

4-((5-Bromopyridin-2-yl)oxy)benzonitrile is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the bromopyridinyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)oxybenzonitrile

InChI

InChI=1S/C12H7BrN2O/c13-10-3-6-12(15-8-10)16-11-4-1-9(7-14)2-5-11/h1-6,8H

InChI Key

GQMVDXDTZZYSLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)Br

Origin of Product

United States

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